REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[N:14]([CH2:15][C:16]3[C:17](=[O:22])[NH:18][CH:19]=[CH:20][CH:21]=3)[C:13]([CH2:23][OH:24])=[N:12][C:11]=2[CH:25]([CH3:27])[CH3:26])[CH:5]=[C:6]([Cl:8])[CH:7]=1.ClC(Cl)(Cl)[C:30]([N:32]=C=O)=[O:31].C(N(CC)CC)C.O>O1CCCC1.CO>[C:30]([O:24][CH2:23][C:13]1[N:14]([CH2:15][C:16]2[C:17](=[O:22])[NH:18][CH:19]=[CH:20][CH:21]=2)[C:10]([S:9][C:4]2[CH:3]=[C:2]([Cl:1])[CH:7]=[C:6]([Cl:8])[CH:5]=2)=[C:11]([CH:25]([CH3:27])[CH3:26])[N:12]=1)(=[O:31])[NH2:32]
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Name
|
|
Quantity
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84 μL
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Type
|
reactant
|
Smiles
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ClC(C(=O)N=C=O)(Cl)Cl
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Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
|
O
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Name
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|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
5-(3,5-dichlorophenylthio)-2-hydroxymethyl-1-(2-oxo-1,2-dihydro-pyridin-3-yl)methyl-4-isopropyl-1H-imidazole
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CC=1C(NC=CC1)=O)CO)C(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-40 °C
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Type
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CUSTOM
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Details
|
Under stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to reach room temperature
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Type
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STIRRING
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Details
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stirred for 30 minutes
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Duration
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30 min
|
Type
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STIRRING
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Details
|
the mixture was stirred at 70° C. for 1 hour
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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DISTILLATION
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Details
|
the solution was distilled off under reduced pressure
|
Type
|
ADDITION
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Details
|
an aqueous sodium hydrogen carbonate solution was added
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
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DRY_WITH_MATERIAL
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Details
|
the extract was dried over sodium sulfate
|
Type
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DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
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Details
|
The crystals were washed with diethyl ether
|
Type
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FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)OCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC=1C(NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |